2-methoxynaphthalen-1-yl trifluoromethanesulfonate
Overview
Description
2-Methoxynaphthalen-1-yl trifluoromethanesulfonate is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxy group attached to the naphthalene ring and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxynaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 2-methoxynaphthalene with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Methoxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of dihydro derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Methoxynaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methoxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The methoxy group can also participate in electron-donating interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Lacks the trifluoromethanesulfonate group, making it less reactive in substitution reactions.
Naphthalene-1-yl trifluoromethanesulfonate: Lacks the methoxy group, affecting its electron-donating properties.
Uniqueness
2-Methoxynaphthalen-1-yl trifluoromethanesulfonate is unique due to the combination of the methoxy and trifluoromethanesulfonate groups, which confer distinct reactivity and stability characteristics. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4S/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)19-20(16,17)12(13,14)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCAIURLMSHBFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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